1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
Description
1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (molecular formula: C₅H₁₀Cl₂N₄, molecular weight: 223.15) is a bicyclic heterocyclic compound featuring a pyrrolopyrazole core fused with an amine group at position 3 and two hydrochloride salts. The dihydrochloride form enhances its aqueous solubility and stability, making it a candidate for pharmaceutical applications, particularly as a building block in drug discovery . Its synthesis typically involves cyclization reactions of substituted pyrazole precursors, followed by hydrochlorination to yield the salt form. Key spectral data (e.g., IR and NMR) confirm the presence of NH₂ and aromatic protons, while elemental analysis validates its purity .
Properties
CAS No. |
2193067-04-6 |
|---|---|
Molecular Formula |
C5H10Cl2N4 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, yields the desired pyrrolo[3,4-c]pyrazole structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran, dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-c]pyrazole derivatives exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to affect central nervous system pathways. In preclinical trials, it has shown promise in enhancing cognitive functions and reducing neuroinflammation .
Case Study: Anticancer Properties
A notable case study involved the synthesis of a series of pyrrolo[3,4-c]pyrazole derivatives to evaluate their anticancer activity against human breast cancer cells (MCF-7). The results indicated that modifications in the molecular structure significantly influenced the cytotoxic effects. The most potent derivative exhibited an IC50 value of 12 µM, highlighting the therapeutic potential of this class of compounds .
Pesticidal Activity
In agricultural science, this compound has been explored for its pesticidal properties. Studies have shown that it can act as an effective insecticide against common agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.
Herbicidal Properties
Additionally, research has indicated potential herbicidal applications. The compound demonstrates selective toxicity towards certain weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing crop yield .
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into various polymer matrices, leading to materials with improved thermal stability and mechanical strength.
Case Study: Polymer Development
A study focused on developing a new class of thermosetting polymers using this compound as a crosslinking agent. The resulting polymers exhibited excellent thermal resistance and mechanical properties suitable for high-performance applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The compound’s pyrrolo[3,4-c]pyrazole core distinguishes it from other nitrogen-containing heterocycles. Below is a comparative analysis of its structure and properties with related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The pyrrolopyrazole core of the target compound offers a compact, fused bicyclic system, contrasting with monocyclic pyrazoles (e.g., fipronil) or larger tricyclic systems (e.g., pyrazolo-triazines) .
- The dihydrochloride salt improves solubility compared to neutral analogs like 5-methyl-pyrrolo[3,4-c]pyrazole, which lacks ionizable groups .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s NH₂ group is expected to show peaks at ~3300 cm⁻¹, similar to pyrazolone derivatives (e.g., 3321 cm⁻¹ in 2e ). The absence of a carbonyl peak (C=O) distinguishes it from isoxazolones and pyrazolones.
- NMR : Pyrrolopyrazole protons typically resonate in the δ 7–8 ppm range (aromatic), while NH₂ groups appear as broad singlets (δ ~8–10 ppm) .
Biological Activity
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Chemical Formula : C₆H₁₂Cl₂N₄
- Molecular Weight : 211.09 g/mol
- IUPAC Name : 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine; dihydrochloride
- CAS Number : 1909324-73-7
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives were synthesized and evaluated for their effectiveness against various bacterial strains. For instance, compounds derived from pyrazole exhibited promising activity against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 6.25 µg/mL |
| 2 | Bacillus subtilis | 12.5 µg/mL |
| 3 | Aspergillus niger | 40 µg/mL |
These findings suggest that modifications to the pyrazole structure can enhance antimicrobial potency, making it a valuable scaffold for drug development .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various preclinical models. One study reported that certain derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A | 85% | 93% |
| B | 76% | 86% |
These results indicate that the compound may be comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer properties of this compound have also been extensively studied. A recent investigation into its effects on various cancer cell lines revealed significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 49.85 |
| MCF7 (Breast cancer) | 38.20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in treated cells .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives linked to triazoles and assessed their antimicrobial and anticancer activities using agar dilution techniques. The results indicated that specific compounds demonstrated enhanced efficacy against resistant strains of bacteria and exhibited notable cytotoxicity against cancer cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in inflammation and cancer progression .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
